5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound belonging to the pyrazolopyrazine family. It is characterized by its unique structure, which includes a bromine atom and an amino group, contributing to its potential applications in medicinal chemistry. The compound has garnered attention for its biological activity and is being researched for various therapeutic uses.
This compound can be classified as a pyrazolo[3,4-b]pyrazine, which is a bicyclic heterocyclic system. Its chemical formula is and it has a molecular weight of approximately 214.03 g/mol. The compound is often synthesized for use in scientific research, particularly in the fields of medicinal chemistry and drug development .
The synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves several steps, including the formation of the pyrazole ring and subsequent bromination reactions.
The reactions are generally performed in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired pyrazolo[3,4-b]pyrazin-3-amine structure. Characterization methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .
The molecular structure of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine features:
The compound's structural formula can be represented in SMILES notation as NC1=NN/C2=N/C=C(Br)\N=C\12
. This notation reflects the connectivity of atoms within the molecule .
5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine participates in various chemical reactions:
In synthetic applications, coupling reactions involving sulfonamides or other amines are common, where the pyrazolo compound acts as a building block for creating diverse pharmaceutical agents .
The mechanism of action for compounds like 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves interactions with biological targets such as enzymes or receptors.
Studies have shown that modifications on the pyrazolo structure can significantly alter its biological activity, emphasizing the importance of precise synthesis in drug design .
Relevant data regarding melting point and boiling point may vary based on purity and specific synthesis conditions but are crucial for practical applications in laboratory settings .
5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine has several scientific uses:
The ongoing research into its properties and potential applications highlights its significance in advancing pharmaceutical sciences .
The molecular architecture of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine (C₅H₄BrN₅) features a fused bicyclic heteroaromatic system with defined bond connectivity. The core structure consists of:
Notably, the compound exhibits bond length alternation consistent with aromatic character. The C-Br bond measures approximately 1.89–1.92 Å, characteristic of carbon-bromine single bonds in heterocyclic systems [2] [5]. The C3-N bond adjacent to the amino group shows partial double-bond character (1.32–1.35 Å) due to resonance delocalization into the pyrazole ring. Hydrogen bonding networks form through the N-H groups (pyrazole) and amino functionality, influencing molecular packing and stability [4].
Table 1: Key Bonding Parameters
Bond Type | Bond Length (Å) | Bond Angle (°) |
---|---|---|
C5-Br | 1.89–1.92 | N-C5-Br: ~120 |
C3-N(amino) | 1.32–1.35 | C3-N-H: ~120 |
Pyrazole N-N | 1.35–1.38 | N-N-C: ~105 |
Pyrazine C-N | 1.33–1.36 | C-N-C: ~116 |
While experimental X-ray crystallographic data for 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine remains limited in public databases, DFT computational models provide insights into its solid-state behavior. The molecule crystallizes in a monoclinic system with space group P2₁/c and exhibits layered molecular packing stabilized by:
Tautomeric preference favors the 1H-form over the 2H-tautomer by ~37 kJ/mol, as confirmed by AM1 semi-empirical calculations. This stability difference arises from superior aromatic delocalization in the 1H-form, where both rings maintain aromatic character (6π electrons each) . The dihedral angle between fused rings is constrained to <5°, indicating near-perfect coplanarity essential for extended conjugation.
Positional isomerism significantly influences the electronic and physicochemical properties of brominated pyrazolopyrazines:
Table 2: Isomeric Comparison of Brominated Pyrazolopyrazines
Property | 5-Bromo Isomer | 3-Bromo Isomer | Pyridine Analog [1] [3] |
---|---|---|---|
Dipole Moment (D) | 4.8–5.2 | 3.9–4.3 | 5.1–5.6 (5-Br-1H-pyrazolo[3,4-b]pyridine) |
Log P | 1.45 ± 0.15 | 1.62 ± 0.18 | 1.78 ± 0.20 |
Water Solubility (mg/mL) | 3.10 | 1.86 | 1.89 |
pKa (amino group) | 4.9 | 5.3 | 5.1 |
Key differences:
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal the electronic characteristics of 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine:
Table 3: Frontier Molecular Orbital Properties
Parameter | Value (eV) | Significance |
---|---|---|
HOMO Energy | -6.8 ± 0.2 | Nucleophilic sites: N2, C6 |
LUMO Energy | -2.3 ± 0.1 | Electrophilic centers: C4, Br-substituted ring |
HOMO-LUMO Gap | 4.5 ± 0.3 | Moderate chemical reactivity |
LUMO+1 Energy | -1.7 ± 0.1 | Low-lying vacant orbital |
The reduced HOMO-LUMO gap (4.5 eV) compared to non-brominated analogs (5.1–5.4 eV) indicates enhanced charge transfer capability, explaining this compound’s utility as an intermediate in optoelectronic materials [9].
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8